4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine
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Overview
Description
4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a methoxymethyl group at the 4-position, a 4-methoxyphenylsulfanyl group at the 6-position, and a phenyl group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the 4-Methoxyphenylsulfanyl Group: This step involves the nucleophilic aromatic substitution of a suitable precursor with 4-methoxyphenylthiol, often facilitated by a base like potassium carbonate.
Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Pyrimidines: From reduction reactions.
Functionalized Pyrimidines: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. This compound could be explored for similar activities, particularly in drug discovery and development.
Medicine
In medicine, compounds with pyrimidine cores are often investigated for their potential therapeutic effects. This compound might be studied for its efficacy in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its derivatives might serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine would depend on its specific application. Generally, pyrimidine derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or nucleic acids. The methoxy and phenyl groups could enhance binding affinity and specificity to these targets, modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-2-phenylpyrimidine: Lacks the 4-methoxyphenylsulfanyl group, potentially altering its biological activity and chemical reactivity.
6-[(4-Methoxyphenyl)sulfanyl]-2-phenylpyrimidine: Lacks the methoxymethyl group, which might affect its solubility and interaction with biological targets.
4-Methoxy-2-phenylpyrimidine: A simpler structure that could serve as a precursor or a less active analog.
Uniqueness
The presence of both the methoxymethyl and 4-methoxyphenylsulfanyl groups in 4-(Methoxymethyl)-6-[(4-methoxyphenyl)sulfanyl]-2-phenylpyrimidine makes it unique. These groups can influence the compound’s physical properties, reactivity, and biological activity, potentially offering advantages in specific applications over its simpler analogs.
Properties
IUPAC Name |
4-(methoxymethyl)-6-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-22-13-15-12-18(24-17-10-8-16(23-2)9-11-17)21-19(20-15)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDKSIYTKAROHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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